
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) typically involves multiple steps:
Starting Material: Theophylline is used as the starting material.
Chlorination: Theophylline undergoes chlorination to introduce the 8-chloro group. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxymethylation: The 7-position is hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The hydroxymethyl group is then esterified with nitrous acid to form the nitrite ester. This step requires careful control of temperature and pH to ensure the stability of the ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrite ester, converting it to the corresponding amine.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Formation of 8-chloro-7-formyltheophylline or 8-chloro-7-carboxytheophylline.
Reduction: Formation of 8-chloro-7-hydroxymethyltheophylline amine.
Substitution: Formation of various substituted theophylline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential as a bronchodilator and anti-inflammatory agent.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It may activate histone deacetylase, influencing gene expression and anti-inflammatory responses.
相似化合物的比较
Theophylline: The parent compound, primarily used as a bronchodilator.
8-chlorotheophylline: Similar structure but lacks the hydroxymethyl and nitrite ester groups.
7-hydroxymethyltheophylline: Lacks the 8-chloro and nitrite ester groups.
Uniqueness: Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is unique due to the combination of the 8-chloro, 7-hydroxymethyl, and nitrite ester groups. These modifications can potentially enhance its pharmacological properties, such as increased water solubility and improved interaction with biological targets.
属性
CAS 编号 |
63906-67-2 |
|---|---|
分子式 |
C8H10ClN5O5 |
分子量 |
291.65 g/mol |
IUPAC 名称 |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitrous acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO2/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1-3/h14H,3H2,1-2H3;(H,2,3) |
InChI 键 |
XHRKBDQMDPKJMB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.N(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
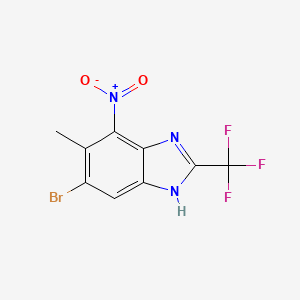
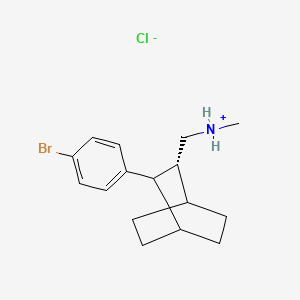

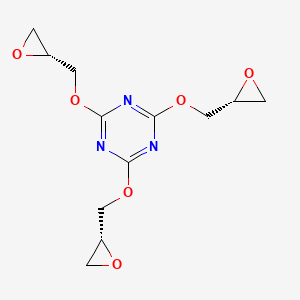
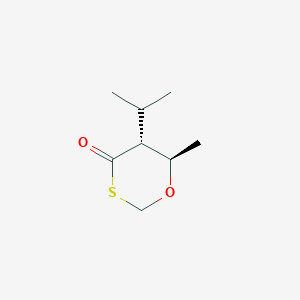
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
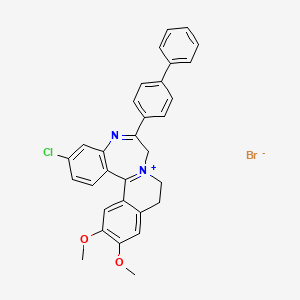

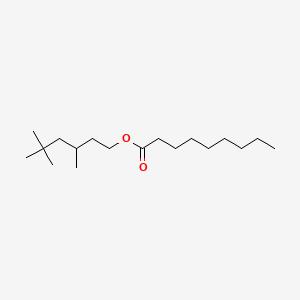

![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
